5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is a chemical compound with the molecular formula C7H5FN2O. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 5th position, a carbonitrile group at the 2nd position, and a keto group at the 6th position.
Scientific Research Applications
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials
Safety and Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other exposed areas thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Mode of Action
The exact mode of action of “5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile” is currently unknown due to the lack of specific studies on this compound. It is possible that it may interact with its targets in a manner similar to other fluorinated pyrimidines .
Biochemical Pathways
It is likely that the compound may affect multiple pathways, given its structural similarity to other fluorinated pyrimidines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile typically involves the reaction of 5-fluoropyridine-2-carbonitrile with appropriate reagents under controlled conditions. One common method involves the use of hydrazine hydrate in ethanol as a solvent, leading to the formation of the desired compound through a series of intermediate steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification and crystallization to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, ethanol, and other solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-1-methyl-6-oxo-1,6-dihydropyridine-2-carbonitrile
- 5-Fluoro-1,2-dihydro-6-hydroxy-2-oxo-3-pyridinecarbonitrile
- 2,6-Dihydroxy-5-fluoronicotinonitrile
Uniqueness
5-Fluoro-6-oxo-1,6-dihydropyridine-2-carbonitrile is unique due to its specific substitution pattern and the presence of both a fluorine atom and a carbonitrile group. These features contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Properties
IUPAC Name |
5-fluoro-6-oxo-1H-pyridine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3FN2O/c7-5-2-1-4(3-8)9-6(5)10/h1-2H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONPYRZSDSGLGKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C(=C1)F)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.